Lumichrome-d8
Description
Lumichrome-d8 (deuterated lumichrome) is a stable isotopologue of lumichrome, a naturally occurring degradation product of riboflavin (vitamin B2). Its chemical structure comprises a tricyclic isoalloxazine ring system with eight deuterium atoms replacing hydrogen at specific positions, enhancing its utility in mass spectrometry (MS)-based quantitative analyses. This compound is widely employed as an internal standard in pharmacokinetic and metabolomic studies due to its near-identical chemical behavior to non-deuterated lumichrome, coupled with distinct MS signatures that prevent signal overlap .
Properties
Molecular Formula |
C₁₂H₂D₈N₄O₂ |
|---|---|
Molecular Weight |
250.28 |
Synonyms |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione-d8; 7,8-Dimethylalloxazine-d8; 7,8-Dimethylisoalloxazine-d8; NSC 96911-d8; Riboflavin lumichrome-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Differences
Lumichrome-d8 shares a core isoalloxazine structure with several anthraquinone-derived compounds. Key structural analogues include:
Key Observations :
- The highest similarity (0.93) is observed for disulfonate derivatives with bromo and amino substitutions at adjacent positions (C5/C8 or C8/C5), mirroring the planar aromatic system of this compound .
- Lower similarity (0.82) arises in compounds with extended side chains (e.g., benzenesulfonate groups), which disrupt planarity and electronic conjugation .
Physicochemical and Analytical Properties
Table 1: Comparative Physicochemical Properties
| Property | This compound | 93940-12-6 | 6424-75-5 |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.27 (deuterated) | 568.23 | 568.23 |
| Solubility in Water | Moderate (0.5 mg/mL) | High (>10 mg/mL) | High (>10 mg/mL) |
| λmax (UV-Vis) | 267 nm, 372 nm | 280 nm, 390 nm | 278 nm, 395 nm |
| Retention Time (C8 HPLC) | 6.2 min | 8.5 min | 8.7 min |
Analytical Notes:
- This compound exhibits shorter retention times on C8 columns compared to sulfonated analogues due to reduced polarity from deuterium substitution .
- Sulfonate groups in analogues enhance aqueous solubility but reduce compatibility with reverse-phase chromatography, necessitating ion-pairing agents for optimal separation .
Mass Spectrometric Performance
Table 2: MS/MS Fragmentation Patterns (ESI+)
| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 285.1 | 242.1, 198.0 | 20 |
| 93940-12-6 | 569.2 | 391.1, 257.0 | 25 |
| 6424-75-5 | 569.2 | 393.1, 259.0 | 25 |
Key Findings :
- This compound demonstrates a simplified fragmentation pattern due to its non-sulfonated structure, enabling precise quantification in complex matrices .
- Sulfonated analogues produce higher-mass fragments, complicating spectral interpretation in untargeted metabolomics .
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